磺胺乙酰钠

描述

Sulfaethidole sodium, also known as Sulfathiazole sodium, is an organosulfur compound used as a short-acting sulfa drug . It was formerly a common oral and topical antimicrobial until less toxic alternatives were discovered .

Synthesis Analysis

Sulfathiazole, a commercial member of antibacterial sulfa drugs, has been revisited with the intention to overcome sulfonamide resistance and identify new drug candidates through molecular modifications . Twelve sulfonamides were synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .

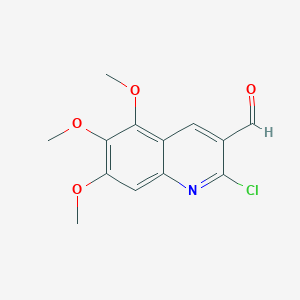

Molecular Structure Analysis

Sulfathiazole exists in various forms (polymorphs). The imine tautomer is dominant in solid samples . The molecular formula of Sulfathiazole sodium is C9H8N3NaO2S2 .

Chemical Reactions Analysis

Sulfathiazole sodium is a competitive inhibitor of bacterial enzyme dihydropteroate synthase . The normal para-aminobenzoic acid (PABA) substrate is prevented from binding .

Physical And Chemical Properties Analysis

Sulfathiazole sodium has a density of 1.5±0.1 g/cm3 . Its boiling point is 508.5±52.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C .

科学研究应用

钠离子电池的研究

磺胺乙酰钠与钠离子电池的研究有关。一项重大进展是发现了 β-Al2O3 中的高 Na+ 离子电导率,这导致了开发用于各种应用(包括电动汽车和负荷平衡)的高能量电池。有人注意到向锂系统转变以获得更高的能量密度,但由于可再生能源中对大电池的需求,钠离子电池因其成本效益和材料可用性而重新受到关注 (Delmas,2018 年)。

用于储能的钠硫电池

钠硫电池技术是一种用于储能的杰出候选者,已得到大量研究。本文详细阐述了钠硫电池的基本特征和最新发展,特别关注它们在固定式储能中的应用。中国科学院上海硅酸盐研究所对此领域的贡献很大,特别是在 β-Al2O3 陶瓷和钠硫电池的开发方面 (Wen 等人,2008 年)。

在免疫细胞化学染色中的应用

关于使用硫化钠固定的脑组织对活化的微胶质细胞和反应性星形胶质细胞进行免疫细胞化学染色的研究突出了另一项应用。这项研究利用硫化钠灌注材料来展示小胶质细胞和星形胶质细胞,标志着活化小胶质细胞的免疫反应性增强 (Mitchell 等人,2004 年)。

室温钠硫电池

室温钠硫电池作为储能应用的一种有前途的选择而出现,利用了硫化钠的特性。这些电池为高温钠硫电池提供了一种更安全的替代品,通过优化的电解质系统提高了电化学性能和安全性。这一创新对于大规模储能和转换具有重要意义 (Xu 等人,2018 年)。

分解和矿化研究

关于磺胺喹恶啉钠在紫外/H2O2 氧化过程中的分解和矿化已经进行了大量研究。这项研究对于了解环境影响和从废水中去除残留的 SQ-Na 至关重要,从而为环境科学和公共卫生做出贡献 (Liao 等人,2016 年)。

高性能 NAS 电池的挑战

专注于高性能钠硫 (NAS) 电池的材料和界面的研究也揭示了磺胺乙酰钠的关键应用。这涉及开发高质量的 β-氧化铝陶瓷电解质管,并检查它们与熔融钠和硫电极的界面行为。这些进步对于提高 NAS 电池的电化学性能至关重要 (Wen 等人,2013 年)。

作用机制

Target of Action

Sulfaethidole sodium, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

Sulfaethidole sodium acts as a competitive inhibitor of dihydropteroate synthetase . It prevents the normal substrate, para-aminobenzoic acid (PABA), from binding to the enzyme . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by Sulfaethidole sodium is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, Sulfaethidole sodium disrupts this pathway, leading to a deficiency of folic acid in the bacteria . This deficiency hampers the bacteria’s ability to synthesize DNA, RNA, and proteins, which are vital for their growth and multiplication .

Pharmacokinetics

The pharmacokinetics of Sulfaethidole sodium in the body involves its distribution and elimination . The distribution of Sulfaethidole sodium in the body is nonlinear and can be simulated using a multicompartment model . The urinary and biliary elimination of Sulfaethidole sodium depends on the unbound drug mass in the plasma and urine flow

Result of Action

The result of Sulfaethidole sodium’s action is the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, Sulfaethidole sodium prevents bacteria from producing essential biomolecules, thereby inhibiting their growth and multiplication .

Action Environment

The action of Sulfaethidole sodium can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the efficacy and stability of Sulfaethidole sodium could potentially be affected by factors such as pH, temperature, and the presence of other substances in the environment.

安全和危害

未来方向

Sulfathiazole sodium could potentially be used in the treatment of oral diseases and defect repair due to its biocompatible structure and unique stimulus-responsive property . Hydrogels have been applied as an excellent drug-delivery system for treatments that mainly include oral mucosal diseases, wounds, periodontitis, and cancer therapy .

属性

IUPAC Name |

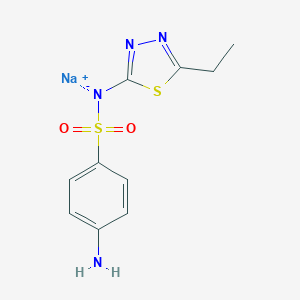

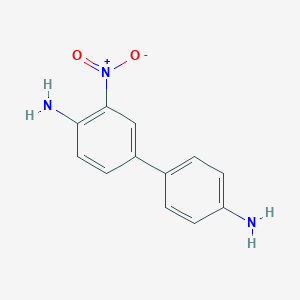

sodium;(4-aminophenyl)sulfonyl-(5-ethyl-1,3,4-thiadiazol-2-yl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N4O2S2.Na/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;/h3-6H,2,11H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGKCAXBCXJYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N4NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

94-19-9 (Parent) | |

| Record name | Sodium ethazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfaethidole sodium | |

CAS RN |

1904-95-6 | |

| Record name | Sodium ethazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFAETHIDOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/389JVK194W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)